molecular formula C17H22N8 B2451259 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2380168-05-6

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2451259
CAS RN: 2380168-05-6
M. Wt: 338.419
InChI Key: WTKGBXBUVOQERF-UHFFFAOYSA-N
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Description

This compound is a white to off-white solid . It is a type of ester compound and has general properties of esters, reacting with some acidic substances . It has a molecular formula of C17H22N8 and a molecular weight of 338.419.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .


Chemical Reactions Analysis

As an ester, this compound can react with some acidic substances . Further details about its specific chemical reactions are not available in the search results.


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a low solubility in water but can dissolve well in organic solvents . Its melting point is 130-132°C .

Safety and Hazards

This compound is a chemical substance that requires adherence to relevant safety procedures during use . It may have some irritancy and hazards, and direct contact with skin and eyes should be avoided . It should be stored in a dry, cool place, away from fire sources and oxidants .

properties

IUPAC Name

4-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8/c1-17(2,3)13-4-5-14(22-21-13)24-6-8-25(9-7-24)16-12-10-20-23-15(12)18-11-19-16/h4-5,10-11H,6-9H2,1-3H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKGBXBUVOQERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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